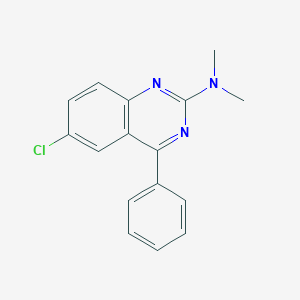

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

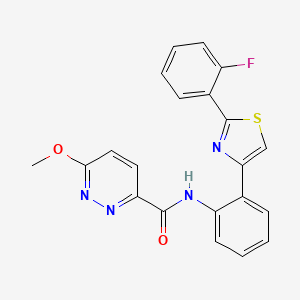

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine, also known as PD153035, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes that play a crucial role in cancer cell growth and proliferation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The structural analogs of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine have been investigated for their anticancer properties. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, closely related to the compound of interest, was identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound demonstrated significant activity in cell-based apoptosis induction assays and showed excellent blood-brain barrier penetration, proving highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Additionally, novel 4-aminoquinoline derivatives, synthesized by reacting 4-chloroquinoline with corresponding mono/dialkyl amines, displayed excellent cytotoxicity against various cancer cell lines, highlighting the potential of quinazoline derivatives in cancer treatment (Ren et al., 2013).

Antimycobacterial Activity

6-Chloro substituted compounds, including 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine analogs, have shown promising antimycobacterial activity. Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione was highlighted for its superior activity against Mycobacterium avium and M. kansasii, surpassing the activity of the standard drug isoniazid. This suggests that chloro-substituted quinazoline derivatives could serve as a basis for developing new antimycobacterial agents (Kubicová et al., 2003).

Antiplasmodial Activity

The modification and synthesis of chloroquine analogs, incorporating the quinazoline structure, have been explored for their antiplasmodial activity against Plasmodium falciparum. Compounds like (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine demonstrated notable activity, highlighting the potential of quinazoline derivatives in developing new treatments for malaria (Beagley et al., 2003).

DNA-binding Properties

N-alkylanilinoquinazoline derivatives have been synthesized and evaluated for their potential as DNA intercalating agents. These compounds, such as those derived from 4-chloro-6,7-dimethoxyquinazoline, demonstrated significant interaction with DNA, suggesting their utility in developing therapeutic agents targeting DNA (Garofalo et al., 2010).

Eigenschaften

IUPAC Name |

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-20(2)16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFBUSHGSIQTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324836 |

Source

|

| Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |

CAS RN |

5185-61-5 |

Source

|

| Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)